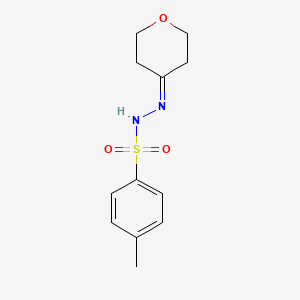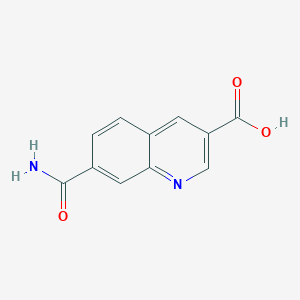
7-Carbamoylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Carbamoylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
7-Carbamoylquinoline-3-carboxylic acid derivatives demonstrate significant antibacterial activities. A study by Koga et al. (1980) explored the antibacterial activities of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing their efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationships were highlighted, indicating the importance of the substituents on the quinoline ring for antibacterial potency (Koga et al., 1980).
Antimycobacterial Activity
In the domain of antimycobacterial research, Senthilkumar et al. (2009) synthesized novel fluoroquinolones with this compound structure and evaluated their effectiveness against Mycobacterium tuberculosis. One particular compound showed remarkable in vitro and in vivo activities, suggesting potential applications in tuberculosis treatment (Senthilkumar et al., 2009).
Anticancer Potential
The anticancer potential of this compound derivatives has also been investigated. Gaber et al. (2021) synthesized and evaluated a series of derivatives for their anticancer effects against the breast cancer MCF-7 cell line. They found that some compounds showed significant anticancer activity, suggesting the potential of this compound derivatives in cancer therapy (Gaber et al., 2021).
Photolabile Protecting Group
In photochemistry, this compound derivatives have been used as photolabile protecting groups. Fedoryak and Dore (2002) discussed the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative, as a photolabile protecting group for carboxylic acids, exhibiting greater efficiency and versatility than other similar groups (Fedoryak & Dore, 2002).
PPARγ Agonists
Azukizawa et al. (2008) synthesized a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, identifying them as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. Their study suggests potential applications of these compounds in diabetes treatment (Azukizawa et al., 2008).
Multicomponent Crystals in Antimalarials
Clements et al. (2019) explored the formation of multicomponent crystals from a series of 7-chloroquinolines and aromatic acids, including derivatives of this compound. Their research focused on improving the properties of antimalarial agents (Clements et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
7-carbamoylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-10(14)7-2-1-6-3-8(11(15)16)5-13-9(6)4-7/h1-5H,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFJFXJLZAEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2494534.png)
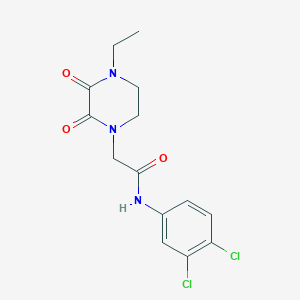
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)
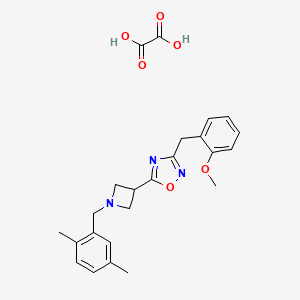
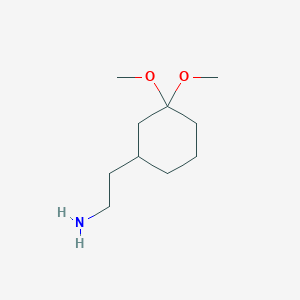
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)
![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)


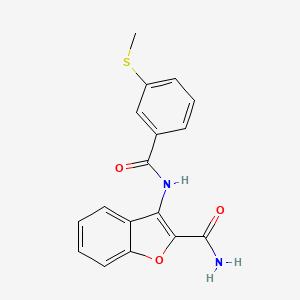
![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)
